molecular formula C28H32N2O6 B5380740 (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione CAS No. 618074-64-9

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

Cat. No.: B5380740
CAS No.: 618074-64-9
M. Wt: 492.6 g/mol
InChI Key: OPQSPQJNBYZDSK-LCUIJRPUSA-N
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Description

The compound (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a pyrrolidine-2,3-dione core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the hydroxy-(4-methylphenyl)methylidene and methoxy-prop-2-enoxyphenyl groups. The final step involves the addition of the morpholin-4-ylethyl group under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with a similar aromatic structure.

Uniqueness

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione: is unique due to its combination of functional groups and the presence of the pyrrolidine-2,3-dione core. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

618074-64-9

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H32N2O6/c1-4-15-36-22-10-9-21(18-23(22)34-3)25-24(26(31)20-7-5-19(2)6-8-20)27(32)28(33)30(25)12-11-29-13-16-35-17-14-29/h4-10,18,25,31H,1,11-17H2,2-3H3/b26-24-

InChI Key

OPQSPQJNBYZDSK-LCUIJRPUSA-N

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OCC=C)OC)O

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OCC=C)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)OCC=C)OC)O

Origin of Product

United States

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